molecular formula C17H14N2O4S B2768725 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1208640-29-2

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2768725
CAS No.: 1208640-29-2
M. Wt: 342.37
InChI Key: OSPAOMRVOUTNDY-UHFFFAOYSA-N
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Description

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications

Cell Adhesion Inhibition

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide and related compounds have been studied for their ability to inhibit cell adhesion. A study by Boschelli et al. (1995) on benzo[b]thiophene-2-carboxamides, including compounds like PD 144795, showed that they decreased the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1 on endothelial surfaces. These findings suggest potential applications in targeting inflammatory processes (Boschelli et al., 1995).

Anti-Inflammatory and Analgesic Properties

Research by Abu-Hashem et al. (2020) on derivatives of benzodifuranyl, which are structurally related to this compound, indicates that these compounds have significant anti-inflammatory and analgesic activities. They were identified as cyclooxygenase-1 and cyclooxygenase-2 inhibitors, showing promising results as pain relievers and in reducing inflammation (Abu-Hashem et al., 2020).

Antimicrobial Applications

A study by Talupur et al. (2021) explored the antimicrobial properties of compounds structurally similar to this compound. The synthesized compounds showed efficacy in inhibiting the growth of various microbial strains, indicating potential applications in the development of new antimicrobial agents (Talupur et al., 2021).

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17(16-2-1-7-24-16)18-10-12-9-14(23-19-12)11-3-4-13-15(8-11)22-6-5-21-13/h1-4,7-9H,5-6,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPAOMRVOUTNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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